molecular formula C17H17N5O2S2 B2980980 N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-18-6

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2980980
CAS No.: 1021061-18-6
M. Wt: 387.48
InChI Key: HBHDUKCOTQCCLS-UHFFFAOYSA-N
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Description

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that features a benzothiazole moiety, a pyridazine ring, and a propionamide group

Preparation Methods

The synthesis of N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 6-methylbenzo[d]thiazole, which is then reacted with various reagents to introduce the amino and thio functionalities. The final step involves the coupling of the pyridazine ring with the propionamide group under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:

Comparison with Similar Compounds

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-3-14(23)19-13-6-7-16(22-21-13)25-9-15(24)20-17-18-11-5-4-10(2)8-12(11)26-17/h4-8H,3,9H2,1-2H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHDUKCOTQCCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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